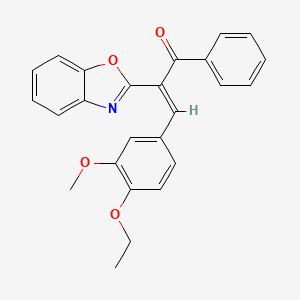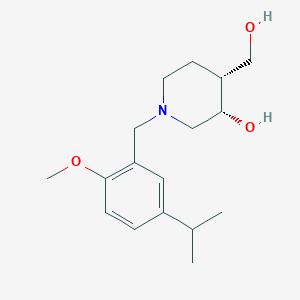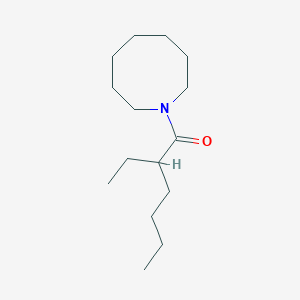
2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-phenyl-2-propen-1-one, also known as BMPP, is a synthetic compound that belongs to the family of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Mechanism of Action
The exact mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-phenyl-2-propen-1-one is not fully understood, but it is believed to act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. This compound has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which plays a crucial role in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. Additionally, this compound has been reported to have antioxidant properties, which can be beneficial in preventing oxidative damage to cells and tissues.
Advantages and Limitations for Lab Experiments
2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-phenyl-2-propen-1-one has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to work with.
Future Directions
There are several future directions for research on 2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-phenyl-2-propen-1-one, including the investigation of its potential applications in other fields such as agriculture and industry. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects. Furthermore, the development of more efficient synthesis methods and the optimization of this compound's pharmacokinetic properties could enhance its therapeutic potential.
In conclusion, this compound is a synthetic compound with potential applications in various fields, including medicine, agriculture, and industry. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-phenyl-2-propen-1-one can be synthesized through various methods, including the Claisen-Schmidt condensation reaction between 2-hydroxybenzophenone and 4-ethoxy-3-methoxybenzaldehyde in the presence of a base catalyst. The final product can be purified through column chromatography or recrystallization.
Scientific Research Applications
2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-phenyl-2-propen-1-one has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have reported that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases such as arthritis.
properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-3-29-22-14-13-17(16-23(22)28-2)15-19(24(27)18-9-5-4-6-10-18)25-26-20-11-7-8-12-21(20)30-25/h4-16H,3H2,1-2H3/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBHAXVTZQYKNN-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C2=NC3=CC=CC=C3O2)/C(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(6-methyl-2-pyridinyl)methylene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B5327071.png)

![5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5327098.png)
![4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5327101.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5327108.png)

![2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5327120.png)


![2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5327146.png)

![4-[4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B5327165.png)
![benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate](/img/structure/B5327175.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5327181.png)